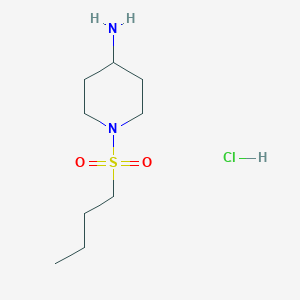

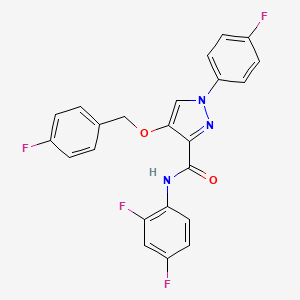

![molecular formula C13H17ClN2O4S B2985471 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide CAS No. 923117-91-3](/img/structure/B2985471.png)

2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide is a chemical compound with the molecular formula C13H17ClN2O4S and a molecular weight of 332.8 . It is a specialty product used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring and a benzene ring linked to each other . The compound has a chlorine atom attached to one of the carbon atoms in the benzene ring .Physical And Chemical Properties Analysis

The compound has a predicted melting point of 219.17°C and a predicted boiling point of 514.07°C . Its predicted density is approximately 1.4 g/cm3, and it has a predicted refractive index of 1.58 .Applications De Recherche Scientifique

Anticonvulsant Agents :

- Benzothiazole derivatives containing acetamido and carbothioamido pharmacophores, including morpholino derivatives, have shown promise as anticonvulsant agents. Their synthesis and characterization, as well as in vivo anticonvulsant and acute toxicity screening, demonstrate the potential of these compounds in developing new anticonvulsant drugs (Amir et al., 2011).

Antimicrobial Activity :

- Some derivatives of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide have demonstrated significant antimicrobial activity. This includes novel benzoxazole derivatives synthesized and tested against strains of Gram-positive and Gram-negative bacteria as well as yeasts, showing a broad spectrum of activity (Temiz‐Arpacı et al., 2005).

Anticancer Activity :

- Novel sulfonamide derivatives synthesized using this compound as a key intermediate have been screened for anticancer activity. One such compound showed potent activity against breast cancer cell lines (Ghorab et al., 2015).

Antinociceptive Effects :

- Derivatives like 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide have shown high affinity for σ1 receptors and demonstrated antinociceptive effects in vivo, suggesting potential for treating inflammatory pain (Navarrete-Vázquez et al., 2016).

Antifungal Agents :

- Certain 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents with potential for treating infections caused by Candida and Aspergillus species (Bardiot et al., 2015).

Chemical Synthesis Applications :

- Compounds like this compound have been used in various chemical synthesis processes, contributing to the development of novel compounds with potential therapeutic applications (Prezent & Dorokhov, 2003).

Corrosion Inhibition :

- N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium. Its adsorption behavior and inhibiting effect have been characterized, showing significant inhibition efficiency (Nasser & Sathiq, 2016).

Mécanisme D'action

Target of Action

The primary target of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and DNA replication. Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, such as this compound, exhibit antimicrobial and antitumor activities .

Mode of Action

The compound interacts with its target, DHFR, by binding to its active sites This binding inhibits the function of DHFR, thereby disrupting the synthesis of nucleotides and DNA replication

Biochemical Pathways

The inhibition of DHFR affects the folic acid pathway , which is essential for the synthesis of nucleotides and DNA replication. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide synthesis and, consequently, DNA replication. This disruption can lead to cell death, particularly in rapidly dividing cells such as bacteria and cancer cells .

Result of Action

The inhibition of DHFR by this compound leads to a decrease in nucleotide synthesis and DNA replication. This can result in cell death, particularly in rapidly dividing cells such as bacteria and cancer cells . Therefore, the compound exhibits antimicrobial and antitumor activities .

Orientations Futures

The future directions for the use of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide could involve further exploration of its potential antimicrobial and anticancer activities. Given its inhibition of DHFR, it could be studied for its potential use in treating diseases where this enzyme plays a key role .

Propriétés

IUPAC Name |

2-chloro-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4S/c14-9-13(17)15-10-11-1-3-12(4-2-11)21(18,19)16-5-7-20-8-6-16/h1-4H,5-10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKGGYDKZGLYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

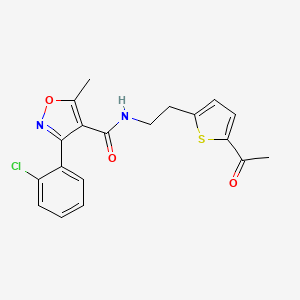

![2-{5-[(2-amino-2-oxoethyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(thien-2-ylmethyl)acetamide](/img/structure/B2985395.png)

![N-(3,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2985396.png)

![(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2985399.png)

![1,7-dimethyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985406.png)

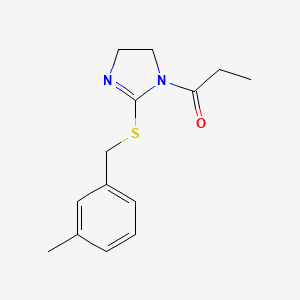

![N-cyclopentyl-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985407.png)

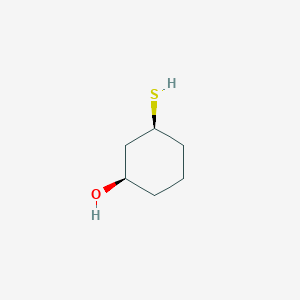

![trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol](/img/structure/B2985408.png)